3-Methoxy-3-(2-methylpyrazol-3-yl)azetidine-1-carboxamide
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Overview
Description
“3-Methoxy-3-(2-methylpyrazol-3-yl)azetidine-1-carboxamide” is a chemical compound with the molecular formula C9H14N4O2 and a molecular weight of 210.237. It is used in methods of treatment as per a patent .
Molecular Structure Analysis
The InChI code for “3-Methoxy-3-(2-methylpyrazol-3-yl)azetidine-1-carboxamide” is 1S/C9H14N4O2/c1-12-7(3-4-11-12)9(15-2)5-13(6-9)8(10)14/h3-4H,5-6H2,1-2H3,(H2,10,14) .Scientific Research Applications
Chemical Properties
The compound has a CAS Number of 2408964-35-0 and a molecular weight of 210.24 . It is also known by its IUPAC name, 3-methoxy-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxamide .
Supplier Information
The compound is supplied by Enamine, a world-leading compound supplier . It is available in multigram quantities .
Pharmaceutical Applications
The compound has been mentioned in a patent for methods of treatment . The patent discusses the parenteral use of 3-methoxy-N-[3-(2-methylpyrazol-3-yl)-4-(2-morpholin-4-ylethoxy)phenyl]benzamide, or a pharmaceutically acceptable salt, hydrate, or solvate thereof . It also mentions the sequential use of parenteral and oral formulations of the same compound .
Research Applications
The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Synthesis of New Derivatives
The compound can be used in the synthesis of new azetidine and oxetane amino acid derivatives . These derivatives have potential applications in various fields of chemistry and biology .
Potential Biological Activities
Indole derivatives, which include compounds like the one , have been found to possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors, including the 5-hydroxytryptamine 2a (5-ht2a) receptor .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit functional inverse agonism of inositol phosphate accumulation . This suggests that EN300-7537571 might interact with its target receptor in a similar manner, leading to changes in cellular signaling pathways.
Biochemical Pathways
Based on the potential interaction with the 5-ht2a receptor, it can be inferred that the compound may influence serotonin signaling pathways .
Result of Action
Similar compounds have been found to inhibit 5-ht-mediated amplification of adp-stimulated human and dog platelet aggregation , suggesting that EN300-7537571 might have similar effects.
properties
IUPAC Name |
3-methoxy-3-(2-methylpyrazol-3-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-12-7(3-4-11-12)9(15-2)5-13(6-9)8(10)14/h3-4H,5-6H2,1-2H3,(H2,10,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDMZQNZELKCSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2(CN(C2)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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